An aqueous polysulfide redox flow battery with a semi-fluorinated cation exchange membrane†
Energy Advances Pub Date: 2023-11-25 DOI: 10.1039/D3YA00509G
Abstract
The vast availability and environmental benignity of polysulfide–ferricyanide redox flow batteries (PSFRFBs) have attracted much deserving attention. However, the commercial scalability of polysulfide-based batteries is hindered by the expensive commercial ion exchange membrane and also the sluggish kinetics of polysulfide. Herein, we report an economically viable, thermally annealed PVDF-co-HFP-based cation exchange membrane (T-CEM). Thermal densification of the membrane mitigated the cross-contamination of polysulfide and ferro/ferri species across the membrane, whereas controlled sulfonation allowed smooth conduction of charge carriers. The diffusion coefficient values were 4.57 × 10−11 and 3.05 × 10−12 dm2 s−1 for polysulfide and ferricyanide, respectively, better than those of commercial separators. The polarization curve experiment depicted a power density of 220 mW cm−2 at 400 mA cm−2 current density. The flow battery exhibited capacity retention of 88% with average capacity decay of 0.12% per cycle, 99.4% coulombic efficiency and 63.0% energy efficiency over 250 uninterrupted charge/discharge cycles at 40 mA cm−2 current density, and the long durability characteristic revealed high efficacy and the best usability in PSFRFBs. Furthermore, the facile densification strategy demonstrated in this work can be employed to fabricate better ion exchange membranes for energy device applications and separation/purification.
Recommended Literature
- [1] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†
- [2] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [3] European Analytical Column 17
- [4] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [5] Non-reactive scattering of N2 from the W(110) surface studied with different exchange–correlation functionals
- [6] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [7] Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo
- [8] Adsorption-based membranes for air separation using transition metal oxides†
- [9] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [10] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†